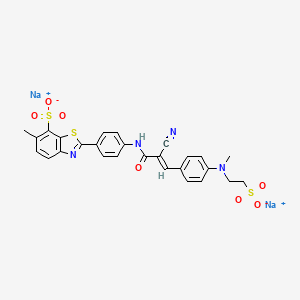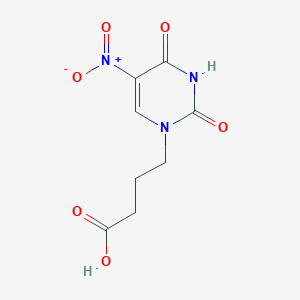
4-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and urea under acidic or basic conditions.
Butanoic Acid Substitution: The butanoic acid moiety can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by a butanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoic acid would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, affecting various biochemical pathways. The nitro group may also play a role in its biological activity, potentially through redox reactions.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2,4-dioxo-3,4-dihydropyrimidine: Lacks the butanoic acid moiety.
4-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoic acid: Lacks the nitro group.
Uniqueness
The presence of both the nitro group and the butanoic acid moiety in 4-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoic acid may confer unique chemical and biological properties, making it distinct from other pyrimidine derivatives.
Properties
CAS No. |
2950-87-0 |
|---|---|
Molecular Formula |
C8H9N3O6 |
Molecular Weight |
243.17 g/mol |
IUPAC Name |
4-(5-nitro-2,4-dioxopyrimidin-1-yl)butanoic acid |
InChI |
InChI=1S/C8H9N3O6/c12-6(13)2-1-3-10-4-5(11(16)17)7(14)9-8(10)15/h4H,1-3H2,(H,12,13)(H,9,14,15) |
InChI Key |
KXRCABICGHVSOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


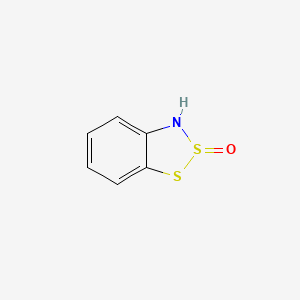
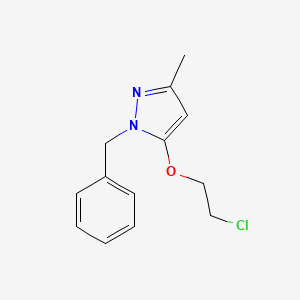
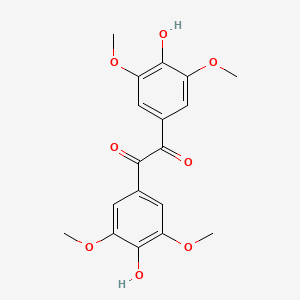

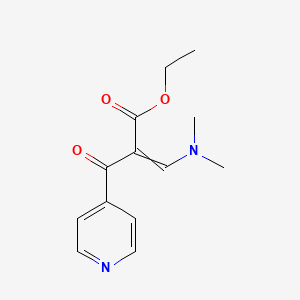
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14747025.png)
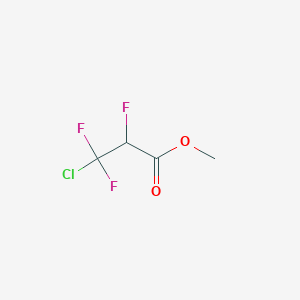

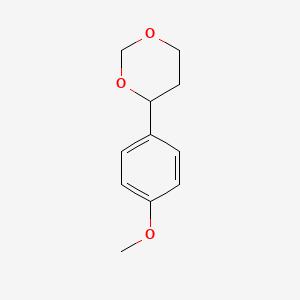
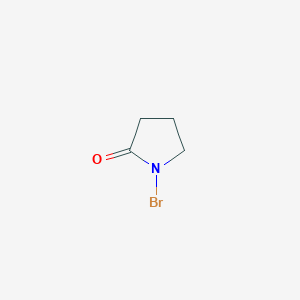
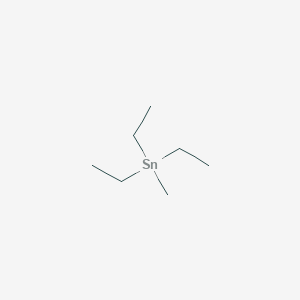
![Naphtho[1,2-c][1,2,5]selenadiazole](/img/structure/B14747081.png)
![1,2-Diazaspiro[2.4]heptane](/img/structure/B14747089.png)
